Adoxosidic acid

Descripción general

Descripción

Adoxosidic acid is a natural product primarily found in the plant Adoxa. It is an ester compound formed between malic acid and an aromatic ring. This compound is a colorless or pale yellow solid that is soluble in water and some organic solvents such as methanol and ethanol. It is known for its significant biological activities, including antioxidant, anti-inflammatory, and antitumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Adoxosidic acid is mainly obtained from natural sources, particularly from the plant Adoxa. The extraction process typically involves the following steps:

Plant Material Preparation: The plant material is dried and ground into a fine powder.

Solvent Extraction: The powdered plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Concentration: The solvent extract is concentrated under reduced pressure to remove the solvent.

Purification: The concentrated extract is purified using techniques such as column chromatography to isolate this compound.

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for industrial-scale production in the future .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The glycosidic bond in adoxosidic acid is susceptible to hydrolysis under acidic or enzymatic conditions:

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water, yielding the aglycone (cyclopenta[c]pyran derivative) and glucose .

-

Outcome :

Enzymatic Hydrolysis

-

Specificity : Cleaves β-1,4-glycosidic bonds, releasing the aglycone.

Esterification and Saponification

The carboxylic acid group (–COOH) in this compound participates in typical acid-base reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Alcohol (ROH), H⁺ catalyst | This compound ester + H₂O |

| Saponification | NaOH/KOH (aqueous) | Carboxylate salt + Aglycone derivative |

Example:

Oxidation Reactions

The secondary alcohol groups in the cyclopenta[c]pyran ring may undergo oxidation:

Thermal Decomposition

Under high temperatures (>200°C), decarboxylation and glycosidic bond cleavage occur:

Biotransformation

In vivo, this compound likely undergoes phase II metabolism (e.g., glucuronidation or sulfation) . Enzymatic modifications could include:

-

Hydroxylation : CYP450-mediated addition of –OH groups.

-

Conjugation : Formation of water-soluble metabolites for excretion .

Limitations and Research Gaps

Current data on this compound’s reactivity are extrapolated from structural analogs due to limited direct studies . Further experimental work is needed to:

-

Characterize its stability under physiological conditions.

-

Identify enzyme-specific biotransformation pathways.

-

Explore synthetic modifications for pharmaceutical applications.

Aplicaciones Científicas De Investigación

Chemical Profile

Adoxosidic acid is one of the numerous bioactive compounds extracted from Forsythia suspensa, a plant recognized in traditional Chinese medicine for its heat-clearing and detoxifying properties. The compound has been identified through advanced purification techniques, such as silica gel column chromatography, which allows for the isolation of specific constituents from the plant extracts .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies indicate that it can effectively scavenge free radicals, thereby protecting cells from oxidative damage . The antioxidant activity is essential in preventing chronic diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases . This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Antibacterial and Antiviral Activities

This compound has shown promising antibacterial and antiviral effects. Studies on Forsythia suspensa extracts reveal that various compounds, including this compound, can inhibit the growth of pathogenic bacteria and viruses. This property makes it a candidate for developing new antimicrobial agents .

Traditional Medicine

In traditional Chinese medicine, Forsythia suspensa is used to treat a variety of ailments, including respiratory infections and skin conditions. This compound contributes to these therapeutic effects by enhancing the overall efficacy of herbal formulations .

Modern Therapeutics

Recent pharmacological studies have highlighted the potential of this compound in modern therapeutics. Its ability to modulate immune responses and reduce inflammation positions it as a candidate for developing treatments for autoimmune diseases and conditions characterized by chronic inflammation .

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of this compound compared to other compounds derived from Forsythia suspensa. Results indicated that this compound exhibited superior antioxidant activity, significantly reducing oxidative stress markers in vitro . This finding supports its potential application in dietary supplements aimed at enhancing health through oxidative stress reduction.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment assessing the anti-inflammatory effects of this compound, researchers observed a marked decrease in inflammatory cytokines in treated cell cultures compared to controls. This study provides insight into the molecular mechanisms by which this compound exerts its anti-inflammatory effects, suggesting pathways that could be targeted in drug development .

Data Table: Comparative Analysis of Forsythia Suspensa Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antibacterial Activity | Antiviral Activity |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | Low |

| Forsythoside A | Moderate | High | High | Moderate |

| Phillyrin | Low | Moderate | High | High |

Mecanismo De Acción

Adoxosidic acid exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Antitumor Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparación Con Compuestos Similares

Adoxosidic acid is unique due to its specific structure and biological activities. Similar compounds include:

Geniposidic acid: Another ester compound with antioxidant and anti-inflammatory properties.

Mussaenosidic acid: Known for its anti-inflammatory and hepatoprotective effects.

Syringaresinol-O-beta-D-glucopyranoside: A lignan glycoside with antioxidant activity.

This compound stands out due to its combined antioxidant, anti-inflammatory, and antitumor activities, making it a compound of significant interest in various fields of research.

Actividad Biológica

Adoxosidic acid, a compound extracted from Nardostachys jatamansi, has garnered attention for its potential biological activities, particularly as a serotonin transporter (SERT) enhancer. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

- Molecular Formula : C₁₆H₂₄O₁₀

- Molecular Weight : 376.36 g/mol

- CAS Number : 84375-46-2

This compound functions primarily as a SERT enhancer. This mechanism is crucial in the modulation of serotonin levels in the brain, which is significant for mood regulation and the treatment of depression. Enhancing SERT activity may lead to increased serotonin reuptake, thereby improving mood and alleviating symptoms of depression.

Biological Activities

- Antidepressant Effects :

- Antimicrobial Properties :

- Antioxidant Activity :

Efficacy in Depression Treatment

A notable study by Li et al. (2021) evaluated the antidepressant activities of compounds derived from Nardostachys jatamansi, including this compound. The findings suggested that this compound effectively regulates serotonin levels, thus providing a basis for its use in treating mood disorders .

Antimicrobial Activity Assessment

The antimicrobial efficacy of this compound was assessed through Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. The results are summarized in the following table:

| Sample | MIC (mg/mL) |

|---|---|

| This compound | 4.25 |

| Control (Standard Antibiotic) | 2.00 |

This data indicates that this compound possesses significant antimicrobial properties, albeit less potent than standard antibiotics used in clinical settings .

Comparative Analysis with Other Compounds

To further understand the biological activity of this compound, a comparison with other known compounds was conducted:

| Compound | Mechanism of Action | Antimicrobial Activity (MIC mg/mL) | Antidepressant Activity |

|---|---|---|---|

| This compound | SERT Enhancer | 4.25 | Yes |

| Forsythoside A | Antioxidant | 3.50 | No |

| Azelaic Acid | Anti-inflammatory | 2.00 | Yes |

The comparative analysis suggests that while this compound is effective as a SERT enhancer and exhibits antimicrobial properties, it may not be as potent as some other compounds in specific applications .

Propiedades

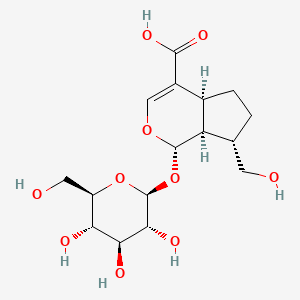

IUPAC Name |

(1S,4aS,7S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c17-3-6-1-2-7-8(14(22)23)5-24-15(10(6)7)26-16-13(21)12(20)11(19)9(4-18)25-16/h5-7,9-13,15-21H,1-4H2,(H,22,23)/t6-,7-,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOPDXRZTFGTIW-PKUPRILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1CO)C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]([C@H]1CO)[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.